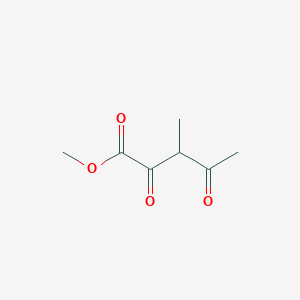

Methyl 3-methyl-2,4-dioxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2,4-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4(5(2)8)6(9)7(10)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNWRRLJYHZBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Definition and Structural Classification Within Beta Keto Esters

Methyl 3-methyl-2,4-dioxopentanoate is an organic molecule belonging to the class of beta-keto esters. rsc.orgresearchgate.net Its structure is characterized by a five-carbon pentanoate chain with a methyl ester group at one end. Critically, it possesses two ketone (oxo) groups located at the second and fourth carbon positions (C2 and C4). A methyl group is also attached to the third carbon (C3). This specific arrangement of functional groups defines its identity and dictates its chemical reactivity.

Beta-keto esters are a significant class of compounds in organic synthesis. rsc.orgresearchgate.netacs.org They are characterized by a ketone group at the beta position (the third carbon) relative to the ester group. These compounds are known for their versatility as synthetic intermediates, largely due to the presence of both electrophilic and nucleophilic sites, which allows them to participate in a wide array of chemical reactions. rsc.orgresearchgate.net

Table 1: Structural Features of this compound

| Feature | Description |

| Parent Chain | Pentanoate |

| Ester Group | Methyl ester (-COOCH₃) at C1 |

| Ketone Groups | Oxo groups (=O) at C2 and C4 |

| Alkylation | Methyl group (-CH₃) at C3 |

| Chemical Formula | C₇H₁₀O₄ bldpharm.com |

| Molecular Weight | 158.15 g/mol bldpharm.com |

Contextualization Within Dioxopentanoate Ester Chemistry

The chemistry of dioxopentanoate esters, a class that includes Methyl 3-methyl-2,4-dioxopentanoate, is a specialized area of study. The presence of two ketone groups in close proximity to an ester functionality leads to complex electronic and steric properties. This complexity makes these compounds interesting subjects for academic investigation into reaction mechanisms and synthetic applications.

Research in this area often involves exploring how the positions of the oxo groups and any additional substituents on the carbon backbone influence the molecule's reactivity. For instance, the relative positions of the carbonyl groups can affect the acidity of the alpha-protons and the molecule's susceptibility to nucleophilic attack.

Overview of Key Research Areas Pertaining to Methylated Beta Keto Esters

Methylated beta-keto esters, such as Methyl 3-methyl-2,4-dioxopentanoate, are valuable building blocks in organic synthesis. Key research areas include:

Synthesis of Heterocyclic Compounds: Beta-keto esters are widely used as precursors for the synthesis of various heterocyclic compounds, such as pyrazolones. nih.gov The reaction of β-keto esters with hydrazine (B178648) derivatives is a classic method for preparing these important scaffolds. nih.gov They are also used in the synthesis of furans and pyrroles. uwindsor.ca

Transesterification Reactions: The selective transesterification of beta-keto esters is a useful transformation in organic synthesis, allowing for the modification of the ester group. rsc.orgrsc.org This is particularly relevant for creating a diversity of ester derivatives that may not be commercially available. researchgate.net

Palladium-Catalyzed Reactions: Research has shown that allyl β-keto esters can undergo a variety of palladium-catalyzed reactions. nih.gov These reactions, which proceed through palladium enolates, can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov

Synthesis of Complex Molecules: Due to their versatile reactivity, beta-keto esters serve as key intermediates in the total synthesis of complex natural products and medicinally important compounds. rsc.orgresearchgate.net

Three-Component Reactions: Dioxopentanoates, such as methyl 2,4-dioxopentanoate, have been utilized in three-component reactions with aldehydes and diamines to produce complex heterocyclic structures like substituted pyrrolones. researchgate.net

Role in Specialized Organic Synthesis and Material Precursors

Utility as a Versatile Synthon for Diverse Heterocycles and Carbocycles

The 1,3-dicarbonyl motif is a classic and powerful functional group in the synthesis of cyclic compounds. Methyl 3-methyl-2,4-dioxopentanoate and its close analogs serve as key starting materials for constructing a wide variety of heterocyclic and carbocyclic systems, which are scaffolds for many biologically active molecules. researchgate.netarkat-usa.orgethernet.edu.et

Research has demonstrated that related β-keto esters, such as methyl 2,4-dioxopentanoate, are effective substrates in multicomponent reactions for building heterocycles. researchgate.net For instance, in a three-component reaction involving an aromatic aldehyde and propane-1,2-diamine, these diketo-esters can yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net The reactivity of these substrates allows for the parallel synthesis of thousands of pyrrolone derivatives, highlighting their utility as versatile synthons. researchgate.net Further transformations of these pyrrolone products with hydrazines can lead to more complex fused heterocyclic systems like pyrrolo[3,4-c]pyrazoles. researchgate.net In some cases, under acidic conditions, the pyrrolidine (B122466) ring can undergo a ring-chain transformation to furnish pyrazole-type compounds. researchgate.net

The utility of these synthons extends to the formation of carbocycles. The base-promoted intramolecular cyclization (Dieckmann condensation) of related keto-esters is a well-established method for preparing carbocyclic rings. orgsyn.org For example, ethyl 4-oxohexanoate can be cyclized to produce 2-methyl-1,3-cyclopentanedione, a key intermediate in steroid synthesis. orgsyn.org This type of transformation showcases the potential of such linear systems to efficiently construct five-membered carbocycles.

Table 1: Examples of Heterocyclic and Carbocyclic Systems Synthesized from Related β-Dicarbonyl Precursors

| Precursor Type | Reagents | Resulting Ring System | Citation |

| Methyl 2,4-dioxopentanoate | Aromatic Aldehyde, Propane-1,2-diamine | Pyrrol-2-one | researchgate.net |

| Substituted Pyrrol-2-one | Hydrazine (B178648) Hydrate | Pyrrolo[3,4-c]pyrazole | researchgate.net |

| Ethyl 4-oxohexanoate | Base (e.g., alkoxide) | Cyclopentanedione | orgsyn.org |

Precursor for Advanced Organic Transformations and Methodology Development

The unique structure of this compound makes it an ideal substrate for developing and refining advanced organic transformations. Its utility goes beyond simple cyclizations to encompass reactions that build significant molecular complexity, such as the formation of all-carbon quaternary centers.

A notable application involves the reaction of its core structure, 3-methyl-2,4-pentanedione (B1204033), with alkynes. orgsyn.org The addition of 3-methyl-2,4-pentanedione to phenylacetylene, catalyzed by an indium(III) complex, results in the creation of a quaternary carbon center. orgsyn.org This type of reaction is particularly valuable in organic synthesis where the construction of sterically congested centers can be challenging. Furthermore, this methodology has been extended to intramolecular reactions, demonstrating remarkable generality in creating medium-to-large carbocyclic rings (from six to fifteen-membered). orgsyn.org The development of such methods is crucial for expanding the toolbox of synthetic chemists.

The compound's derivatives are also central to studying reaction mechanisms and regioselectivity. For instance, in studies involving the consecutive alkylation of related heterocyclic systems like 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, the competition between N-alkylation and O-alkylation can be systematically investigated. mdpi.com Understanding and controlling the regioselectivity of such reactions is fundamental for the targeted synthesis of specific isomers and the creation of combinatorial libraries for drug discovery and other applications. mdpi.com These studies, often supported by quantum chemical calculations, provide deep insight into the electronic properties of the intermediates and help predict reaction outcomes. mdpi.com

Table 2: Advanced Methodologies Employing Related β-Dicarbonyl Compounds

| Transformation | Catalyst/Reagents | Key Outcome | Citation |

| Addition to Alkynes | In(OTf)₃, Et₃N, n-BuLi | Creation of quaternary carbon centers | orgsyn.org |

| Intramolecular Addition | In(OTf)₃ | Synthesis of 6- to 15-membered rings | orgsyn.org |

| Consecutive Alkylation | CH₃I, Base | Study of N- vs. O-alkylation regioselectivity | mdpi.com |

Potential Contributions to Advanced Materials Research through Derivatization

While direct applications of this compound in materials science are not yet extensively documented, its chemical structure suggests significant potential as a precursor for advanced materials through derivatization. The multiple functional groups offer handles for polymerization and incorporation into larger, well-defined structures.

The dicarbonyl moiety is an excellent chelating agent for metal ions. This property could be exploited in the synthesis of metal-organic frameworks (MOFs). By derivatizing the molecule to include additional coordinating sites, it could serve as a multitopic organic linker, bridging metal centers to form porous, crystalline materials with applications in gas storage, catalysis, and separation.

Furthermore, the compound is categorized by some suppliers as an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous polymers with crystalline structures built from light elements. The reactive sites on this compound could potentially be used to form strong covalent bonds (e.g., through condensation reactions) with other organic building blocks, leading to the formation of these robust and highly ordered materials. The ability to modify the core structure allows for fine-tuning the properties of the resulting polymer. Although this remains a prospective application, the fundamental chemistry of the molecule makes it a promising candidate for future research in the field of advanced porous materials.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies for Methyl 3-methyl-2,4-dioxopentanoate

The presence of a stereocenter at the C3 position of this compound means that it can exist as two distinct enantiomers. The biological and chemical properties of these enantiomers may differ significantly. However, the majority of current synthetic routes produce a racemic mixture. A critical area for future research is the development of practical and efficient stereoselective synthetic methods to access enantiomerically pure forms of the title compound.

Future work should focus on:

Chiral Auxiliary-Mediated Synthesis: Investigating the use of removable chiral auxiliaries to direct the stereochemical outcome of the alkylation or acylation reactions that form the core structure.

Asymmetric Catalysis: Developing catalytic systems, using either chiral metal complexes or organocatalysts, to achieve enantioselective synthesis. This approach is highly desirable as it requires only a substoichiometric amount of the chiral-inducing agent. The synthesis of related chiral hydroxy esters from chiral amino acids provides a precedent for achieving high stereoselectivity in similar systems. researchgate.net

Enzymatic Resolution: Exploring the use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic this compound or its precursors.

The successful development of such methodologies would be a significant advancement, enabling detailed studies into the stereospecific properties and applications of each enantiomer.

Advanced Mechanistic Insights into Complex Dioxopentanoate Transformations via Integrated Approaches

The reactivity of this compound is governed by the interplay of its two carbonyl groups, leading to complex keto-enol tautomerism and multiple potential reaction sites. A deeper understanding of the mechanisms governing its transformations is essential for controlling reaction outcomes and designing new synthetic applications. numberanalytics.com

Future research should employ an integrated approach combining experimental and computational methods:

Kinetic Studies: Performing detailed kinetic analysis of its reactions can help elucidate rate-determining steps and the composition of reaction pathways. numberanalytics.com

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to detect and characterize transient intermediates that are key to understanding the reaction mechanism.

Computational Modeling: Employing high-level computational methods, such as Density Functional Theory (DFT), to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. arkat-usa.orgresearchgate.net Such studies can provide an atomic-level picture of the transformation, complementing experimental findings. For instance, DFT has been effectively used to rationalize the chemoselectivity in reactions of other dione (B5365651) compounds. arkat-usa.org

These integrated mechanistic studies will provide a robust predictive framework for the reactivity of dioxopentanoates, facilitating their use in complex molecule synthesis.

Exploration of Catalytic Applications in Dioxopentanoate Chemistry

While often viewed as a synthetic building block, the structural features of this compound suggest its potential use in catalysis, an area that remains largely unexplored. The β-dicarbonyl motif is an excellent chelating ligand for a wide variety of metal ions.

Promising avenues for investigation include:

Ligand Development: Synthesizing derivatives of this compound for use as ligands in transition metal catalysis. The electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the dioxopentanoate backbone, potentially leading to novel catalysts for reactions such as hydrogenations, cross-couplings, or oxidations.

Organocatalysis: Investigating the potential of the molecule itself or its derivatives to act as organocatalysts. The acidic α-proton and the two carbonyl groups could participate in hydrogen bonding or other non-covalent interactions to catalyze reactions like aldol (B89426) or Michael additions.

Biocatalysis: Using the compound as a substrate to discover or engineer new enzymes. Its specific structure could be used to screen for novel enzymatic activities that could be valuable for industrial biotransformations. For example, multivalent metal oxides have been shown to be effective catalysts for the decomposition of organophosphates like dimethyl methylphosphonate (B1257008) (DMMP), demonstrating the catalytic potential of metal-oxygen environments that can be mimicked by metal-dicarbonyl complexes. mdpi.com

Exploring these catalytic applications would represent a significant expansion of the chemical utility of the dioxopentanoate scaffold.

Computational Design of Dioxopentanoate-Based Molecular Systems with Tailored Reactivity

Computational chemistry and in silico design offer powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. nih.govnih.gov This approach can be applied to design novel molecular systems based on the this compound framework.

Future research in this area should focus on:

In Silico Derivatization and Screening: Creating virtual libraries of dioxopentanoate derivatives by computationally introducing a wide variety of functional groups. These virtual compounds can then be screened for desirable electronic, steric, and physicochemical properties using computational tools. researchgate.netsemanticscholar.org

Reactivity Prediction: Using quantum chemical calculations to predict the reactivity of designed analogues. mdpi.com Parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies can provide insight into how a designed molecule will behave in a chemical reaction. mdpi.com

Guided Synthesis: Employing the results from computational studies to prioritize the synthesis of the most promising candidates. This synergy between computational design and experimental work can lead to the efficient development of new reagents and functional molecules with precisely tailored reactivity for specific applications in fields ranging from materials science to medicinal chemistry.

This computational-driven approach will enable the rational design of next-generation dioxopentanoate-based systems, moving beyond serendipitous discovery to targeted molecular engineering. youtube.com

Future Research Directions for this compound

| Research Area | Objective | Proposed Approach | Potential Impact |

|---|---|---|---|

| Stereoselective Synthesis | To develop methods for producing enantiomerically pure this compound. | Asymmetric catalysis, use of chiral auxiliaries, and enzymatic resolution. | Enables study of stereospecific properties and opens avenues for chiral drug synthesis and materials. |

| Mechanistic Insights | To gain a fundamental understanding of the reaction pathways and reactivity of the molecule. | Integrated kinetic studies, in-situ spectroscopy, and Density Functional Theory (DFT) modeling. numberanalytics.comarkat-usa.org | Allows for precise control over chemical reactions and the design of novel synthetic transformations. |

| Catalytic Applications | To explore the use of the compound and its derivatives as ligands or catalysts. | Design of metal-chelating ligands for transition metal catalysis and exploration of organocatalytic potential. | Expands the utility of the dioxopentanoate scaffold into the valuable field of catalysis. |

| Computational Design | To rationally design novel dioxopentanoate-based molecules with specific, tailored properties. | In silico screening of virtual libraries and quantum chemical calculations to predict reactivity. researchgate.netmdpi.com | Accelerates the discovery of new functional molecules for various applications while minimizing experimental effort. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-methyl-2,4-dioxopentanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Claisen or aldol condensation, with solvent polarity and temperature critical for yield optimization. For diketones like this compound, non-polar solvents (e.g., toluene) improve reactant solubility, while temperatures around 60°C enhance reaction rates without degradation. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To verify carbonyl (δ ~200-220 ppm in ¹³C NMR) and ester (δ ~3.6-3.8 ppm for methoxy protons in ¹H NMR) groups.

- HPLC/MS : To assess purity (>95%) and detect side products.

- Melting point analysis : Compare observed values with literature data (if available) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Periodic FT-IR analysis can monitor degradation (e.g., appearance of carboxylic acid O-H stretches at ~2500-3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at carbonyl carbons (C2 and C4). Molecular electrostatic potential maps identify electrophilic sites, guiding experimental design for regioselective reactions (e.g., enolate formation at C3 due to steric hindrance at C1) .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound derivatives with enzymes like DPP-4?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to account for solvent or buffer effects.

- X-ray crystallography : Resolve 3D protein-ligand interactions (e.g., hydrogen bonding with catalytic residues like Glu205/206 in DPP-4) to validate computational docking results .

Q. How does this compound interact with biological membranes in drug delivery studies?

- Methodological Answer : Use fluorescence anisotropy to assess membrane fluidity changes. Lipophilicity (logP) values, determined via shake-flask experiments, correlate with permeability. Molecular dynamics simulations (e.g., CHARMM36 force field) model bilayer penetration depths .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability arises from exothermic reactions. Implement:

- Flow chemistry : Improves heat dissipation and reduces side reactions.

- Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation for real-time adjustments .

Notes

- Advanced questions emphasize mechanistic and interdisciplinary approaches, reflecting current gaps in kinetic studies and in vivo applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.